5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride
Description
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a pyridine derivative featuring a fluorine atom at the 5-position and a piperidin-4-ylmethoxy group at the 2-position. This compound is structurally designed to interact with biological targets such as lysine-specific demethylase 1 (LSD1), an enzyme implicated in epigenetic regulation and cancer progression . Its synthesis likely involves coupling piperidin-4-ylmethanol with fluorinated pyridine precursors, a method analogous to routes described for related compounds in and .
Properties
IUPAC Name |
5-fluoro-2-(piperidin-4-ylmethoxy)pyridine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O.ClH/c12-10-1-2-11(14-7-10)15-8-9-3-5-13-6-4-9;/h1-2,7,9,13H,3-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNUFNWBFRSBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
The synthesis of 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride typically begins with commercially available precursors. The pyridine core is derived from fluorinated pyridine derivatives, while the piperidine moiety is introduced via protective group strategies. For example, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate serves as a critical intermediate for introducing the piperidin-4-ylmethoxy group . Fluorination at the 5-position of the pyridine ring is often achieved using electrophilic fluorinating agents or through pre-fluorinated building blocks .
Synthetic Route via Mitsunobu Coupling
A widely employed method involves Mitsunobu coupling to establish the ether linkage between the pyridine and piperidine moieties. In one approach, 5-fluoro-2-hydroxypyridine is reacted with tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in tetrahydrofuran (THF). This yields the Boc-protected intermediate, tert-butyl 4-((5-fluoropyridin-2-yloxy)methyl)piperidine-1-carboxylate .
Critical Parameters :
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Reaction temperature: 0°C to room temperature
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Yield: 70–85% after purification via silica gel chromatography
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Characterization: ¹H-NMR confirms the presence of the piperidine methylene protons (δ 3.82–4.10 ppm) and pyridine aromatic signals (δ 7.27–8.22 ppm) .
Deprotection and Hydrochloride Salt Formation
The Boc-protected intermediate undergoes acidolytic deprotection using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA) in dichloromethane. For instance, treatment with 4M HCl in dioxane at 0°C for 2 hours removes the tert-butoxycarbonyl group, yielding the free base 5-fluoro-2-(piperidin-4-ylmethoxy)pyridine. Subsequent hydrochloride salt formation is achieved by evaporating the reaction mixture under reduced pressure and recrystallizing from ethanol/diethyl ether .
Optimization Insights :
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Excess HCl (2–3 equiv.) ensures complete protonation of the piperidine nitrogen.
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Recrystallization solvents: Ethanol/ether (1:3 v/v) provides crystals with >95% purity .
Alternative Pathway: Nucleophilic Aromatic Substitution
An alternative route employs nucleophilic aromatic substitution (SNAr) on 2-chloro-5-fluoropyridine. Here, piperidin-4-ylmethanol is deprotonated with sodium hydride (NaH) in dimethylformamide (DMF) and reacted with 2-chloro-5-fluoropyridine at 80°C for 12 hours. The crude product is purified via column chromatography (hexane/ethyl acetate) and converted to the hydrochloride salt using HCl gas in methanol .
Comparative Analysis :
| Method | Yield | Purity | Key Advantage |
|---|---|---|---|
| Mitsunobu coupling | 85% | 98% | Mild conditions, high regioselectivity |
| SNAr | 65% | 95% | Fewer steps, cost-effective reagents |
Scale-Up Considerations and Process Optimization
For industrial-scale synthesis, the Mitsunobu route faces challenges due to stoichiometric phosphine byproducts. A modified approach replaces DIAD with catalytic variants or employs polymer-supported reagents to simplify purification. Patent literature discloses a scalable method using 1,1'-(azodicarbonyl)dipiperidine (ADDP) and tributylphosphine (PBu₃), achieving 80% yield with easier byproduct removal .
Key Metrics for Scale-Up :
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Reaction volume: 5–10 L/kg of starting material
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Temperature control: Jacketed reactors to maintain 0–5°C during exothermic steps
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Environmental impact: Solvent recovery systems for THF and DMF .
Characterization and Quality Control
Final product validation requires multi-technique analysis:
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or the piperidin-4-ylmethoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride can act as inhibitors of specific enzymes involved in cellular signaling pathways relevant to cancer. For instance, studies have shown that piperidine derivatives can enhance the efficacy of conventional chemotherapy agents by improving their pharmacokinetic properties, particularly in penetrating the blood-brain barrier .
Enzyme Inhibition
The compound has demonstrated potential as an inhibitor of various kinases and other proteins involved in signal transduction. Its ability to modulate these pathways suggests its role as a lead compound for developing targeted therapies against cancers and other diseases .
Antimicrobial Properties
The presence of the pyridine nucleus in this compound enhances its therapeutic properties against bacterial and fungal infections. Pyridine compounds have been noted for their antimicrobial activities, with specific derivatives showing effectiveness against a range of pathogens, including Escherichia coli and Staphylococcus aureus .
Pharmacological Insights
Drug Design and Optimization
Piperidine derivatives are critical in drug design due to their ability to improve the pharmacological properties of lead compounds. The integration of piperidine into drug structures has been shown to optimize interactions with biological targets, enhancing both efficacy and selectivity .
Neuropharmacological Applications
The compound's structure may also contribute to neuropharmacological applications, particularly in treating neurodegenerative diseases like Alzheimer’s disease. Research indicates that piperidine-containing compounds can inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for neurotransmitter regulation .
Synthesis and Structural Variants
The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and coupling reactions. The structural variations among related compounds (e.g., different substitutions on the piperidine or pyridine rings) can significantly influence their biological activity and therapeutic potential.
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Cancer Treatment
A study explored the use of piperidine derivatives in enhancing the effects of existing cancer therapies. The results indicated improved cell apoptosis rates when combined with traditional chemotherapeutics, suggesting a synergistic effect that warrants further investigation. -
Antimicrobial Testing
In vitro tests on various bacterial strains demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s reactivity and binding affinity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Substituent Variations
- 5-Nitro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride Substituents: Nitro (-NO₂) at the 5-position. Molecular Weight: 273.72 g/mol (C₁₁H₁₆ClN₃O₃) .
5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride
- 5-Fluoro-2-(4-methoxyphenyl)pyridine hydrochloride Substituents: 4-Methoxyphenyl group at the 2-position. Molecular Weight: ~260 g/mol (estimated, C₁₃H₁₃FNO·HCl) . Key Difference: The aromatic methoxyphenyl group replaces the piperidine moiety, likely reducing interactions with amine-binding enzyme pockets.
Structural Comparison Table
Pharmacological Activity
LSD1 Inhibitory Activity
- 3-(Piperidin-4-ylmethoxy)pyridine Derivatives :
- Nitro vs. Fluoro Substituents :
Cytotoxicity and Selectivity
Physicochemical and Regulatory Properties
Solubility and Stability
- 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine HCl :
- Predicted moderate aqueous solubility due to the hydrochloride salt. Stability data are unavailable in the evidence.
- 4-(Diphenylmethoxy)piperidine HCl :
Regulatory Status
- New Chemical Substance Regulations :
- Piperidine derivatives like the target compound may require registration under China’s IECSC (Inventory of Existing Chemical Substances) .
Biological Activity
5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H15ClFN3O and is characterized by the presence of a fluorine atom on the pyridine ring and a piperidine moiety attached via a methoxy group. Its structural characteristics suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound has been studied for its role in:
- Enzyme Inhibition : It exhibits inhibitory effects on certain enzymes, which may play a role in cancer cell proliferation and other pathological processes .
- Receptor Binding : Studies indicate that it can bind to specific receptors, potentially modulating signaling pathways involved in neurological disorders .
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Case Studies and Research Findings
- Anticancer Activity : A study evaluated the growth inhibitory activity of this compound against L1210 mouse leukemia cells. The compound exhibited significant cytotoxicity with an IC50 in the low nanomolar range, indicating its potential as an anticancer agent. The mechanism involved intracellular conversion to active metabolites that inhibit DNA synthesis .
- Neuropharmacological Studies : Research into the modulation of mGlu receptors revealed that compounds structurally related to this compound displayed selective binding and modulation properties. These findings support further investigation into its therapeutic potential for neurodegenerative diseases .
- Pharmacokinetics : Pharmacokinetic studies demonstrated favorable profiles for the compound, including sufficient oral bioavailability (31.8%) and moderate plasma clearance rates, suggesting it could be suitable for oral administration in therapeutic settings .
Q & A
Q. What are the critical safety considerations for handling 5-Fluoro-2-(piperidin-4-ylmethoxy)pyridine hydrochloride in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing or handling powdered forms to minimize inhalation risks. Static accumulation should be mitigated by grounding equipment, and spills should be contained using inert absorbents (e.g., sand) followed by disposal via licensed waste management services . Storage requires airtight containers in cool, dry conditions away from incompatible substances (e.g., strong oxidizers).
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer : Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and fresh piperidin-4-ylmethanol to minimize side reactions.
- Reaction Monitoring : Track progress via TLC or HPLC, focusing on intermediate formation (e.g., ether linkage confirmation).
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures to isolate high-purity product (>99%) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Structural Confirmation : Use - and -NMR to verify the pyridine ring substitution pattern and piperidine linkage.
- Purity Assessment : HPLC with a C18 column (acetonitrile/water + 0.1% TFA) or melting point analysis (compare observed vs. literature values).
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (CHClFNO) .
Advanced Research Questions
Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Quantum Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states and identify reactive sites (e.g., fluorine’s electron-withdrawing effect on pyridine ring activation).
- Reaction Pathway Simulation : Tools like Gaussian or ORCA can predict regioselectivity in reactions with amines or thiols, guiding experimental condition optimization (e.g., solvent polarity, temperature) .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer :
- Comparative SAR Studies : Synthesize analogs (e.g., replacing piperidine with pyrrolidine) and assay binding affinity to targets (e.g., kinase enzymes).
- Crystallographic Analysis : Co-crystallize the compound with target proteins (if available) to compare binding modes vs. analogs.
- Meta-Analysis : Cross-reference bioactivity datasets (e.g., ChEMBL) to identify confounding factors (e.g., assay pH, solvent effects) .
Q. How does the compound’s stability vary under different pH conditions, and how can this inform formulation studies?
- Methodological Answer :
- Forced Degradation : Expose the compound to buffers (pH 1–13) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify products (e.g., hydrolysis of the ether bond under acidic conditions).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life predictions. Stabilizers like cyclodextrins may mitigate hydrolysis in aqueous formulations .
Q. What experimental approaches validate the compound’s interaction with membrane-bound receptors?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize receptors on sensor chips and measure binding kinetics (K, k/k).
- Fluorescence Polarization : Tag the compound with a fluorophore and compete with unlabeled ligands to calculate IC.
- Molecular Dynamics (MD) : Simulate receptor-ligand interactions over microsecond timescales to identify critical binding residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
